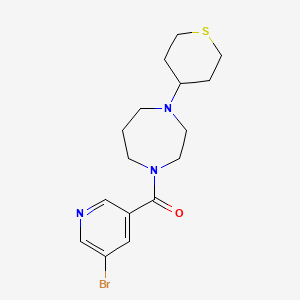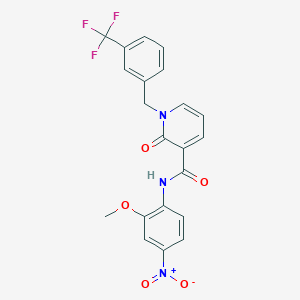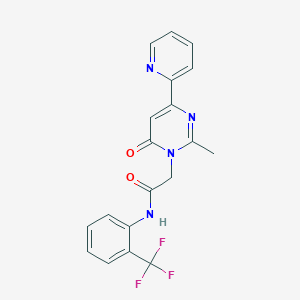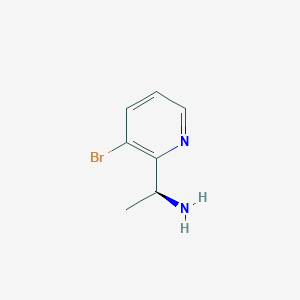![molecular formula C12H12F3NO2 B2402286 3,3-Dimetil-1-[4-(trifluorometoxi)fenil]azetidin-2-ona CAS No. 303986-00-7](/img/structure/B2402286.png)
3,3-Dimetil-1-[4-(trifluorometoxi)fenil]azetidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one has several scientific research applications:
Antibacterial and Antifungal Activities: This compound has been used in the design and synthesis of novel fluorinated compounds comprising chalcones bearing trifluoromethyl and trifluoromethoxy substituents.
Pharmaceutical Research: It is used in pharmaceutical research, particularly in the development of new drugs.
Agro-Chemical Applications: Some derivatives of this compound have shown potential as agro-chemicals, functioning as root growth stimulants.
Direcciones Futuras
The future directions for research on 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various fields. For instance, benzimidazole, a similar compound, has been identified as a promising pharmacophore with diverse pharmacological activities . This suggests potential future directions for research on 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one and related compounds.
Mecanismo De Acción
Target of Action
It’s known that this compound is a hypervalent iodine compound acting as an electrophilic cf3-transfer reagent .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the transfer of a trifluoromethyl group (CF3) from the compound to its target . The presence of trifluoroacetic acid is crucial for this catalytic reaction .
Biochemical Pathways
The trifluoromethylation process can influence various biochemical reactions, particularly those involving aryl- and alkylphospines, phenols, peptides containing cysteine residues, arenes, and n-heterocycles .
Result of Action
The trifluoromethylation process can lead to the formation of new compounds with potential biological activity .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Métodos De Preparación
The synthesis of 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one often involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by the addition of aldehydes in methanol at room temperature. Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole. The mixture of triethylamine (dropwise) and chloroacetylchloride is then vigorously stirred to prepare 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives.
Análisis De Reacciones Químicas
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include electrophilic trifluoromethylating reagents, iridium-catalyzed arene borylation, and copper-catalyzed trifluoromethylation . Major products formed from these reactions include trifluoromethylated derivatives and other substituted compounds .
Comparación Con Compuestos Similares
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one can be compared with other similar compounds, such as:
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: This compound is also used as an electrophilic trifluoromethylating reagent and has similar applications in pharmaceutical and chemical research.
(E)-3-(4-(trifluoromethoxy)phenyl)propenoic acid: Another compound with trifluoromethoxy substituents, used in various chemical reactions and research applications.
The uniqueness of 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one lies in its specific structure and the presence of both dimethyl and trifluoromethoxy groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
3,3-dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-11(2)7-16(10(11)17)8-3-5-9(6-4-8)18-12(13,14)15/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPURYJMVHLHKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2402204.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2402210.png)

![1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2402212.png)
![methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]p yridine-4,3'-indoline]-3-carboxylate](/img/structure/B2402214.png)

![11,13-Dimethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2402218.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2402219.png)
![N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2402220.png)


![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2402225.png)
